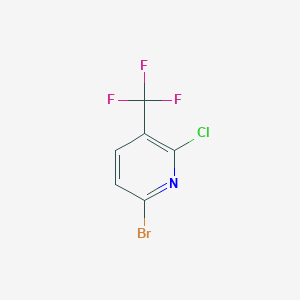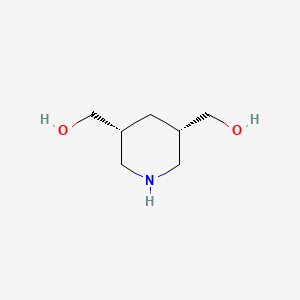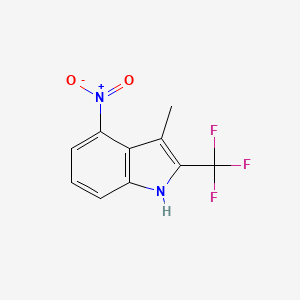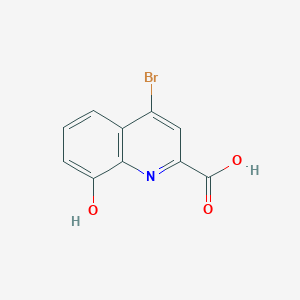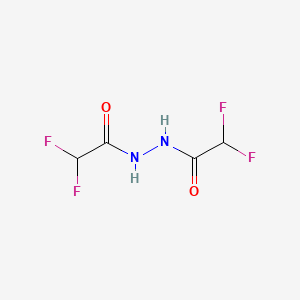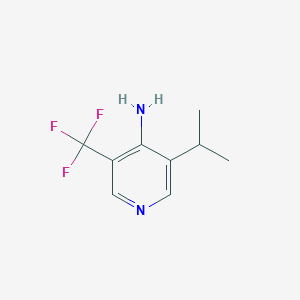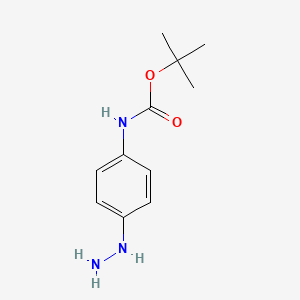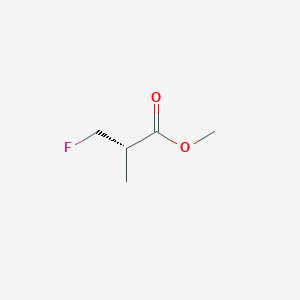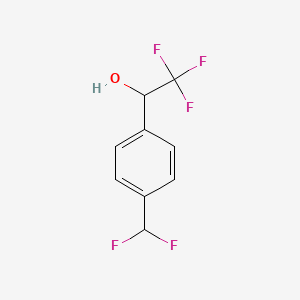
1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of both difluoromethyl and trifluoroethanol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to achieve high yields and selectivity. The use of advanced difluorocarbene reagents has streamlined the production process, making it more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethanol group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include difluoromethylated ketones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine-containing groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with unique chemical and physical properties.
Mécanisme D'action
The mechanism of action of 1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol involves its interaction with molecular targets through its difluoromethyl and trifluoroethanol groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The compound’s unique fluorine-containing groups enhance its binding affinity and specificity for certain molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-(Trifluoromethyl)phenyl)-2,2,2-trifluoroethanol
- 1-(4-(Difluoromethyl)phenyl)-2,2,2-difluoroethanol
- 1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoropropanol
Uniqueness
1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol stands out due to its specific combination of difluoromethyl and trifluoroethanol groups, which confer unique chemical properties such as increased stability and reactivity. These properties make it particularly valuable in applications requiring high selectivity and efficiency .
Propriétés
Formule moléculaire |
C9H7F5O |
|---|---|
Poids moléculaire |
226.14 g/mol |
Nom IUPAC |
1-[4-(difluoromethyl)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H7F5O/c10-8(11)6-3-1-5(2-4-6)7(15)9(12,13)14/h1-4,7-8,15H |
Clé InChI |
HLPMTWRXERXRAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(F)(F)F)O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


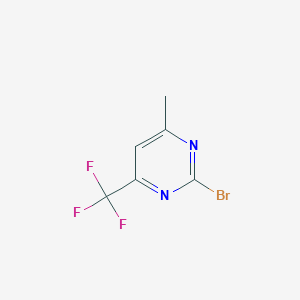
![1-(5-Hydroxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12972409.png)

![2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid](/img/structure/B12972413.png)
